

LEO 39652: A Technical Whitepaper on a "Dual-Soft" PDE4 Inhibitor

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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

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Abstract

LEO 39652 is a novel, investigational "dual-soft" phosphodiesterase 4 (PDE4) inhibitor that was developed for the topical treatment of atopic dermatitis (AD). The "dual-soft" design principle aims to maximize local therapeutic efficacy in the skin while minimizing systemic side effects. This is achieved by engineering the molecule to be rapidly metabolized into inactive forms by esterases present in both the blood and the liver. This whitepaper provides a comprehensive technical overview of **LEO 39652**, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation and skin barrier dysfunction.[1] Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), has been identified as a key therapeutic target in AD.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[2]

LEO 39652 was designed as a potent PDE4 inhibitor with a unique "dual-soft" property. This concept involves the incorporation of metabolically labile ester functionalities into the molecule.[3] These esters are intended to be stable within the skin to allow for local target engagement but are rapidly hydrolyzed to inactive metabolites upon entering the systemic circulation,

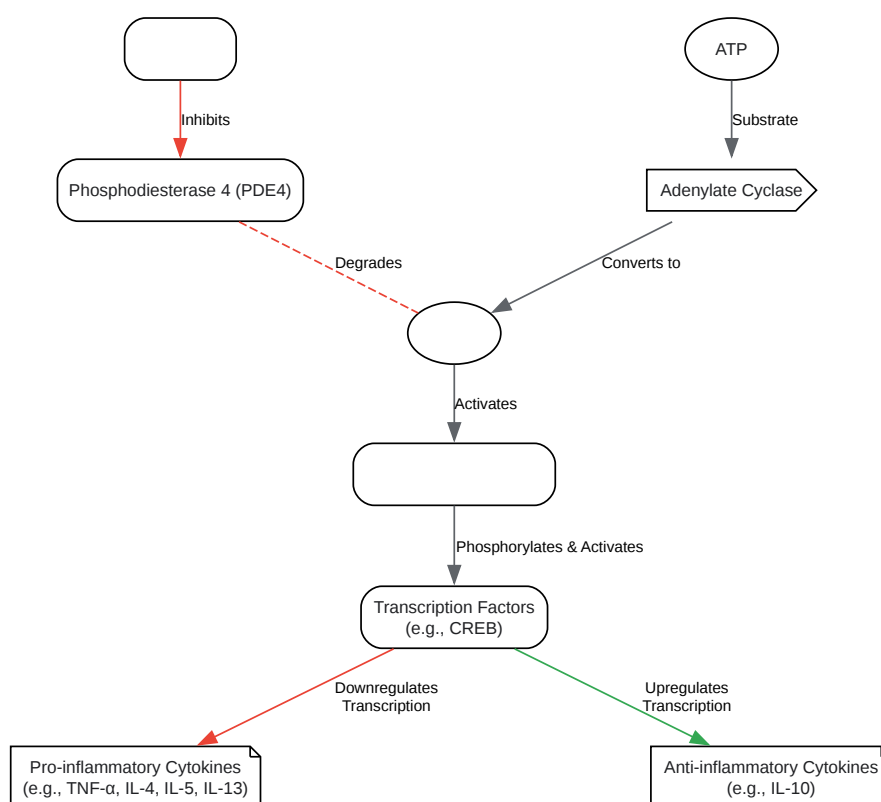
thereby reducing the potential for systemic adverse events commonly associated with oral PDE4 inhibitors.[3]

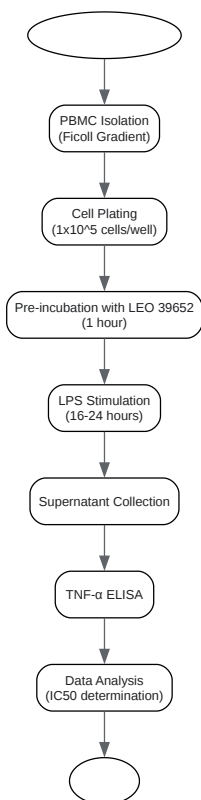
Chemical Properties

- Chemical Name: isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[4]
[5]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate
- Chemical Formula: $C_{23}H_{23}N_3O_5$
- Molecular Weight: 421.45 g/mol

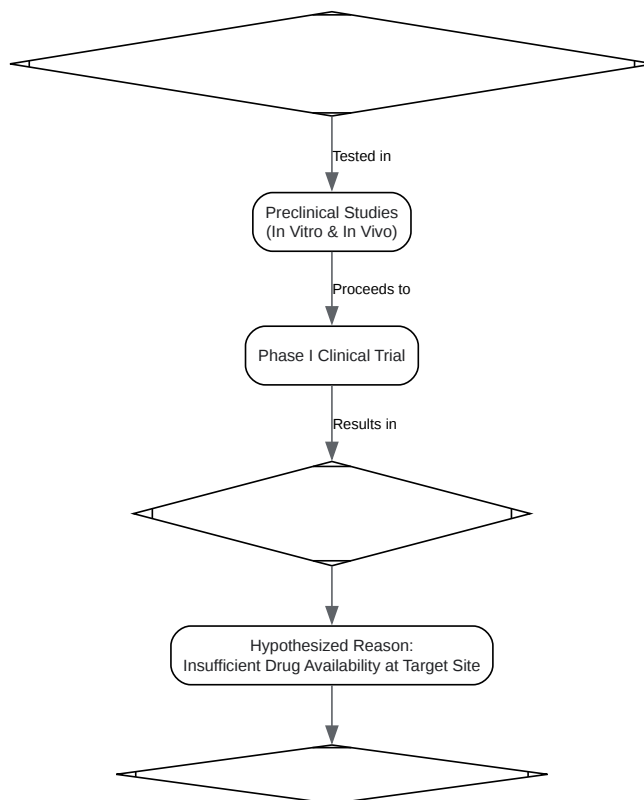
Structure:

img









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References

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- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652),

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